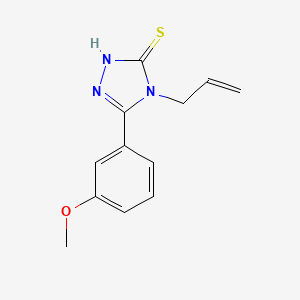

![molecular formula C19H12BrClF3NO3S B2396561 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate CAS No. 338416-31-2](/img/structure/B2396561.png)

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

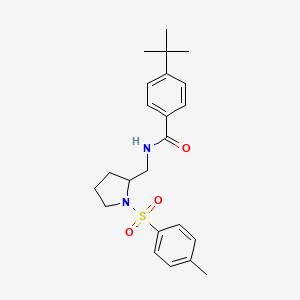

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents . A key intermediate for the synthesis of fluazifop, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Aplicaciones Científicas De Investigación

Agrochemicals

Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in crop protection. The unique combination of the fluorine atom and the pyridine moiety contributes to their biological activity. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, and their continued development promises novel applications .

Pharmaceuticals

Several TFMP derivatives have made their mark in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The distinct physicochemical properties of fluorine and the pyridine ring contribute to their therapeutic potential. Expect further discoveries as research continues .

Veterinary Applications

Beyond human medicine, TFMP derivatives find use in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. Their unique properties make them valuable in animal health applications .

Vapor-Phase Reactions

TFMPs are also relevant in vapor-phase reactions. Their distinctive chemical properties make them suitable for specific synthetic processes, contributing to the development of novel materials and compounds .

Analgesic Potential

While not directly related to the mentioned compound, research on 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol has explored its analgesic potential . Although this specific compound differs slightly, it highlights the broader interest in trifluoromethyl-substituted phenyl compounds.

Antimicrobial Activity

The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives revealed potent antimicrobial activity. For instance, 4-bromo-3-chloro-aniline-substituted pyrazole demonstrated low MIC values against Staphylococcus aureus, including MRSA strains .

Mecanismo De Acción

Target of Action

Related compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the pharmaceutical industry . Some TFMP derivatives have shown analgesic efficacy, suggesting they may interact with pain receptors .

Mode of Action

Tfmp derivatives have been shown to have analgesic effects, suggesting they may interact with pain pathways . They may exert their effects by interacting with opioid receptors, leading to a decrease in the perception of pain .

Biochemical Pathways

Given the analgesic effects of some tfmp derivatives, it can be inferred that they may influence pain signaling pathways .

Result of Action

Tfmp derivatives have been shown to have analgesic effects, suggesting they may reduce pain signals at the molecular and cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrClF3NO3S/c20-14-3-7-16(8-4-14)29(26,27)28-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRHQDBXZVIOTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrClF3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396479.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2396480.png)

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)